3-(Allyloxy)-5-bromobenzofuran-2-carboxylicacid
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Overview
Description
3-(Allyloxy)-5-bromobenzofuran-2-carboxylic acid is an organic compound that features a benzofuran core substituted with an allyloxy group at the 3-position, a bromine atom at the 5-position, and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxy)-5-bromobenzofuran-2-carboxylic acid typically involves multiple steps. One common method starts with the commercially available 2-allylphenol. The synthetic steps include nitration, selective bromination, allylation, and reduction of the nitro group . The reaction conditions often involve the use of potassium carbonate as a base and acetone as a solvent .
Industrial Production Methods
While specific industrial production methods for 3-(Allyloxy)-5-bromobenzofuran-2-carboxylic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(Allyloxy)-5-bromobenzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield an epoxide, while substitution of the bromine atom with an amine can produce an amino derivative .
Scientific Research Applications
3-(Allyloxy)-5-bromobenzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding.
Industry: It may be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Allyloxy)-5-bromobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The allyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Allyloxy)-5-bromobenzofuran: Lacks the carboxylic acid group, which may affect its solubility and reactivity.
3-(Allyloxy)-5-chlorobenzofuran-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and biological activity.
Uniqueness
3-(Allyloxy)-5-bromobenzofuran-2-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the carboxylic acid group enhances its solubility in aqueous environments, making it more versatile for various applications .
Properties
Molecular Formula |
C12H9BrO4 |
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Molecular Weight |
297.10 g/mol |
IUPAC Name |
5-bromo-3-prop-2-enoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C12H9BrO4/c1-2-5-16-10-8-6-7(13)3-4-9(8)17-11(10)12(14)15/h2-4,6H,1,5H2,(H,14,15) |
InChI Key |
DJURINMTQMOKSI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(OC2=C1C=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
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